ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE: is a synthetic compound that features a thiophene ring substituted with various functional groups. The presence of the 3,4,5-trimethoxybenzoyl moiety is particularly notable, as it is a common pharmacophore in medicinal chemistry, known for its diverse bioactivity effects .
Properties
Molecular Formula |
C19H22N2O7S |
|---|---|
Molecular Weight |
422.5g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H22N2O7S/c1-6-28-19(24)13-9(2)15(16(20)22)29-18(13)21-17(23)10-7-11(25-3)14(27-5)12(8-10)26-4/h7-8H,6H2,1-5H3,(H2,20,22)(H,21,23) |
InChI Key |
KRWHQQLOWPIRML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine: The 3,4,5-trimethoxybenzoyl moiety is known for its biological activity, including anti-cancer, anti-fungal, and anti-bacterial properties. This makes the compound a candidate for drug development and biomedical research .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. The 3,4,5-trimethoxybenzoyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound can also interact with bacterial enzymes, contributing to its anti-bacterial properties .
Comparison with Similar Compounds
Colchicine: Contains a trimethoxybenzoyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a similar pharmacophore, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with similar structural features.
Uniqueness: What sets ETHYL 5-CARBAMOYL-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE apart is its thiophene ring, which provides additional sites for chemical modification and enhances its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
